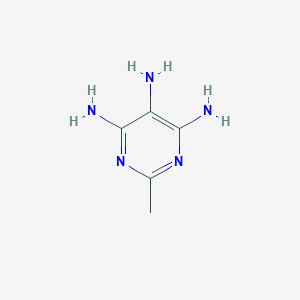

2-Methylpyrimidine-4,5,6-triamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAODCNTXLTJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514910 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-18-1 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpyrimidine 4,5,6 Triamine and Its Analogs

De Novo Synthetic Approaches to Pyrimidine (B1678525) Triamines

De novo synthesis involves the creation of the pyrimidine core from acyclic (non-ring) components. This is a foundational strategy in heterocyclic chemistry.

The most fundamental and widely used method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a chemical equivalent) with an amidine. slideshare.netslideshare.net For the synthesis of the target molecule, acetamidine (B91507) serves as the N-C-N fragment, providing the nitrogen atoms at positions 1 and 3, and the methyl group at position 2 of the pyrimidine ring. The three-carbon fragment is typically a highly functionalized molecule capable of introducing the required amine groups at positions 4, 5, and 6. bu.edu.eg

The general reaction involves the acid- or base-catalyzed cyclocondensation of these two components. slideshare.net The mechanism proceeds through initial nucleophilic attack and subsequent dehydration to form the stable aromatic pyrimidine ring. The choice of the three-carbon component is critical for directly installing the three amino groups.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules like polysubstituted pyrimidines. researchgate.net These reactions are prized for their atom economy and operational simplicity. bohrium.com An iridium-catalyzed multicomponent synthesis has been reported for producing a variety of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating water and hydrogen gas to form the aromatic ring. bohrium.comnih.govorganic-chemistry.org While a direct MCR for 2-Methylpyrimidine-4,5,6-triamine is not explicitly detailed in general literature, the principles of MCRs can be applied. For instance, a three-component reaction could theoretically involve acetamidine, a source for the C4 and C5 carbons with attached amino groups (or precursors), and a C6 source. researchgate.netorganic-chemistry.org

A classic and practical de novo approach utilizes derivatives of malonic acid, such as malononitrile, as the three-carbon building block. google.com A key intermediate that can be condensed with acetamidine is aminomalononitrile (B1212270). The reaction between acetamidine and aminomalononitrile tosylate in the presence of a base like sodium ethoxide can yield 4,6-diamino-5-cyanopyrimidine. Subsequent reduction of the cyano group at the C5 position would then furnish the desired triamine.

Another well-established route involves the condensation of acetamidine with ethyl cyanoacetate (B8463686) and thiourea, which can lead to the formation of pyrimidine derivatives that can be further functionalized. researchgate.net

Table 1: Comparison of De Novo Synthetic Principles

| Method | Key Reactants | Key Features |

| Pinner Condensation | Acetamidine + 1,3-Dicarbonyl equivalent | Classic, versatile, relies on appropriate C3 synthon. slideshare.net |

| Multicomponent Reaction | Acetamidine + Alcohols or other simple precursors | High efficiency, atom economy, regioselective. bohrium.comnih.gov |

| Malonic Acid Derivative Route | Acetamidine + Aminomalononitrile | Utilizes readily available starting materials. |

Targeted Synthesis of this compound Scaffolds

This strategy begins with a pre-formed pyrimidine ring that already contains some of the required functional groups or substituents that can be converted into them.

The most common precursor-based route involves the chemical reduction of a nitro or nitroso group at the 5-position of a diaminopyrimidine ring. This is a reliable and high-yielding method for introducing the final amino group.

A typical synthesis starts with 2-methyl-4,6-diaminopyrimidine. This compound is then subjected to nitrosation at the electron-rich C5 position using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like formic or acetic acid) to produce 2-methyl-4,6-diamino-5-nitrosopyrimidine. This bright red or purple solid is a key intermediate. Subsequent reduction of the nitroso group to an amine yields the final product, this compound.

Alternatively, nitration of 2-methyl-4,6-diaminopyrimidine can yield 2-methyl-4,6-diamino-5-nitropyrimidine. This nitro derivative can also be reduced to the target triamine.

Table 2: Common Reduction Methods for 5-Nitroso/Nitropyrimidines

| Reducing Agent | Solvent | Conditions | Typical Yield |

| Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia | Warm | High |

| Catalytic Hydrogenation (H₂) | Ethanol/Methanol | Pd/C, PtO₂, Raney Nickel | High |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Room Temperature | Good-High |

| Zinc (Zn) Dust | Acetic/Formic Acid | Room Temperature | Good |

The synthesis of guanine, a related purine (B94841), often proceeds through the formation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine, highlighting the utility of nitrosation in constructing polyaminopyrimidines. google.com

To improve reaction efficiency, reduce waste, and shorten reaction times, modern synthetic techniques are increasingly applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. rsc.orgmdpi.com It can dramatically accelerate the rate of condensation reactions and nucleophilic substitutions involved in pyrimidine synthesis. nanobioletters.comnih.govmdpi.com For example, the condensation of amidines with 1,3-dicarbonyl compounds or the reduction of nitropyrimidines can often be completed in minutes under microwave heating, compared to hours with conventional methods. mdpi.commdpi.com This technique offers the advantages of higher yields, cleaner reactions, and reduced energy consumption. rsc.orgnanobioletters.com

Solid-Supported Synthesis: Solid-phase synthesis offers a streamlined approach for creating libraries of compounds and simplifies purification. nih.govnih.gov In this method, a starting material is attached to a solid support (like a polymer resin). nih.govacs.org A series of reactions are then carried out, and excess reagents and by-products are simply washed away after each step. For example, a pyrimidine precursor could be anchored to a resin, followed by functionalization steps like nitration and reduction. acs.org The final triamine product is then cleaved from the solid support in the last step. nih.gov This methodology is highly amenable to automation and combinatorial chemistry. nih.govthieme-connect.com

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Key strategies involve the selective introduction of various functional groups at specific positions on the pyrimidine ring.

Strategies for Regioselective Amination

Regioselective amination is a powerful tool for synthesizing specifically substituted aminopyrimidines. The differential reactivity of the chloro-substituents on a polychloropyrimidine precursor is often exploited to achieve regioselectivity. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent reactivity difference allows for a controlled, stepwise introduction of amino groups.

One effective strategy involves the use of polychloropyrimidines as starting materials. For instance, the amination of 2,4,6-trichloropyrimidine (B138864) can be controlled to selectively substitute the chlorine atoms. The reaction with an amine can be directed to the C4 and C6 positions under milder conditions, leaving the C2-chloro substituent intact for subsequent modification. The choice of solvent and base can significantly influence the regioselectivity of these reactions.

In more complex systems, such as 6-aryl-2,4-dichloropyrimidines, a high degree of regioselectivity can be achieved. Palladium-catalyzed amination using LiHMDS as a base has been shown to strongly favor the formation of the C4-substituted product when reacting with aliphatic secondary amines. acs.org Interestingly, reactions with aromatic amines on the same substrate proceed with high regioselectivity at the C4 position even without a catalyst. acs.org

The Buchwald-Hartwig amination is another powerful method for the regioselective formation of C-N bonds. While often used for aryl halides, its application to chloropyrimidines with appropriate phosphine (B1218219) ligands and a palladium catalyst allows for the selective introduction of amino groups. For example, the amination of di- and trichloropyrimidines can afford 2-substituted products with high efficiency, particularly when using dialkylbiarylphosphine-derived palladium catalysts for less nucleophilic aryl- and heteroarylamines. mit.eduacs.org More nucleophilic dialkylamines can achieve 2-amination under non-catalyzed SNAr conditions. mit.eduacs.org

A summary of amination strategies is presented in the table below:

| Starting Material | Reagents and Conditions | Product | Regioselectivity |

| 2,4,6-Trichloropyrimidine | Amine, mild conditions | 2-Chloro-4,6-diaminopyrimidine | High for C4/C6 substitution |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine, Pd catalyst, LiHMDS | 4-Amino-6-aryl-2-chloropyrimidine | High for C4 |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amine | 4-Amino-6-aryl-2-chloropyrimidine | High for C4 |

| Di- and Trichloropyrimidines | Aryl- or heteroarylamine, Pd-dialkylbiarylphosphine catalyst | 2-Aminopyrimidine (B69317) derivative | High for C2 |

| Di- and Trichloropyrimidines | Dialkylamine (non-catalyzed SNAr) | 2-Aminopyrimidine derivative | Good for C2 |

Incorporation of Specific Substituents (e.g., Methylation, Benzylation)

The introduction of alkyl and benzyl (B1604629) groups onto the pyrimidine core or its amino substituents can significantly alter the compound's properties. These functionalizations are typically achieved through nucleophilic substitution reactions.

Methylation:

Methyl groups can be introduced at various positions. For instance, in the synthesis of a complex derivative, 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine was selectively methylated at the N5-position. google.com This was accomplished by reacting the parent triamine with dimethyl sulfate (B86663) in acetone (B3395972). google.com This suggests that direct methylation of this compound could be achieved using similar methylating agents, with the regioselectivity potentially influenced by the reaction conditions and the relative nucleophilicity of the different amino groups.

A general approach for N-methylation involves the use of a methylating agent in the presence of a suitable base. Common methylating agents include methyl iodide, dimethyl sulfate, and methyl triflate. The choice of solvent can range from polar aprotic solvents like DMF and acetone to alcohols.

Benzylation:

Benzylation of aminopyrimidines can be accomplished using benzyl halides, such as benzyl chloride or benzyl bromide, in the presence of a base. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine involved the use of a substituted benzyl group in the construction of the heterocyclic system, highlighting the compatibility of benzyl moieties in pyrimidine synthesis. nih.gov

In a different approach, the synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was achieved through the nucleophilic displacement of the chloro groups in 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with benzyloxide. arkat-usa.org This demonstrates the feasibility of introducing benzyloxy groups, which can be precursors to other functionalities.

The following table summarizes methods for the incorporation of methyl and benzyl groups:

| Reaction | Reagent | Substrate Example | Product |

| N-Methylation | Dimethyl sulfate, Acetone | 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | N5-methylated product |

| C-Benzylation | Substituted benzyl halide (in multi-step synthesis) | Pyrido[2,3-d]pyrimidine precursor | 6-Benzylated pyrido[2,3-d]pyrimidine |

| O-Benzylation | Benzyl alcohol, NaH | 4,6-Dichloro-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine |

Chemical Reactivity and Transformation Studies of 2 Methylpyrimidine 4,5,6 Triamine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Methylpyrimidine-4,5,6-triamine is rendered exceptionally electron-rich by the presence of three powerful electron-donating amino groups at positions 4, 5, and 6. This high electron density strongly activates the ring towards electrophilic aromatic substitution. The position most susceptible to attack by an electrophile is the C5 carbon. This is due to the C5 position being ortho and para to the activating amino groups at C4 and C6, and meta to the deactivating ring nitrogens, thus benefiting from maximal resonance stabilization of the cationic intermediate (the sigma complex).

While specific studies on the electrophilic substitution of this compound are not extensively documented, strong inferences can be drawn from analogous systems. For instance, the Vilsmeier-Haack reaction, a classic method for electrophilic formylation, has been successfully applied to related 2-methylpyrimidine (B1581581) structures. The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (a source of the electrophile ⁺CHCl=NMe₂) results in formylation exclusively at the C5 position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com Given that amino groups are significantly stronger activating groups than hydroxyl groups, it is anticipated that this compound would undergo this and other electrophilic substitutions, such as nitration or halogenation, with high regioselectivity at the C5 position and likely under milder conditions.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

In contrast to its high reactivity towards electrophiles, this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring's inherent electron-deficient character is overcome by the strongly electron-donating nature of the three amino substituents. Furthermore, for an SNAr reaction to occur, a suitable leaving group, typically a halide or a sulfone, must be present on the ring. The amino groups of the title compound are exceptionally poor leaving groups, rendering them inert to displacement by common nucleophiles.

Therefore, nucleophilic substitution is not a characteristic reaction of this compound itself. Instead, it is a primary strategy for its synthesis. The construction of substituted aminopyrimidines frequently involves the sequential displacement of good leaving groups, like chloride ions, from a pyrimidine core. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that the chloro group at C4 is readily displaced by various nucleophiles, including amines and alkoxides. rsc.org Similarly, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with amines proceeds via SNAr to install amino substituents. nih.gov Once these amino groups are in place, as in the title compound, the potential for further nucleophilic substitution on the ring is effectively eliminated.

Oxidation and Reduction Pathways

The chemical literature does not provide specific, well-documented examples of controlled oxidation or reduction reactions for this compound for synthetic purposes. As an electron-rich aromatic system, the compound is susceptible to oxidation, which can lead to complex mixtures or polymerization, often characterized by the formation of colored products, especially in the presence of air or other oxidants.

From a broader biochemical perspective, pyrimidine and purine (B94841) rings are central to nucleotide metabolism, which involves a cascade of enzymatic oxidation and reduction steps. utah.edu For instance, the biosynthesis of thymidine (B127349) nucleotides, essential for DNA, requires the reduction of a ribonucleotide to a deoxyribonucleotide by ribonucleotide reductase. youtube.com However, these biological pathways represent complex enzymatic catabolism or biosynthesis and are distinct from direct chemical transformations applied in a laboratory setting. Without specific studies, the synthetic utility of oxidizing or reducing this compound remains an area open for investigation.

Derivatization at Amine Centers

The three amino groups are the primary sites for the chemical transformation of this compound, allowing for a wide range of derivatizations.

Alkylation Reactions (e.g., Methylation)

The amino groups of this compound can be alkylated using various alkylating agents. The nucleophilicity of the exocyclic amino groups facilitates reactions with alkyl halides or other electrophilic alkyl sources. Evidence for such reactions is found in related pharmaceutical synthesis, where an N5-methylated derivative, 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine, has been identified as an impurity of the drug Riociguat. pharmaffiliates.com This confirms that selective alkylation, in this case methylation of the C5-amino group, is a feasible transformation.

Studies on analogous pyrimidine systems further illustrate the scope of these reactions. For instance, the alkylation of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride occurs selectively on the sulfur atom to produce an S-alkylated thioether, demonstrating the competing nucleophilicity of different sites. mdpi.com In systems without a mercapto group, N-alkylation is the expected outcome.

Acylation Reactions

Acylation of the amine centers is an expected and fundamental transformation, though specific examples for this compound are not prominent in the literature. The nucleophilic amino groups are anticipated to react readily with standard acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). The reactivity of the different amino groups (at C4, C5, and C6) may vary based on their electronic environment and steric hindrance, potentially allowing for selective acylation under controlled conditions. This type of reaction is a common strategy for protecting amine groups or for building more complex molecular architectures.

Formation of Condensed Ring Systems (e.g., Purine Nucleosides, Triazoles)

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, most notably purines. The vicinal amino groups at the C4 and C5 positions are perfectly arranged for cyclization reactions to form a five-membered imidazole (B134444) ring fused to the parent pyrimidine.

The classic method for this transformation is the Traube purine synthesis . thieme-connect.dechemistry-online.comwikipedia.org This reaction involves treating a 4,5-diaminopyrimidine (B145471) with a one-carbon electrophile, which acts as a cyclizing agent. When this compound is reacted with formic acid, it undergoes formylation of one of the amino groups (typically at C5) followed by cyclodehydration to yield 2-methyladenine (2-methyl-7H-purin-6-amine). thieme-connect.dechemsynthesis.com This reaction provides a direct and efficient route to 2-substituted purine analogs, which are of significant interest in medicinal chemistry.

While the formation of a fused triazole ring is also theoretically possible, for example through diazotization of the vicinal diamines followed by cyclization, the Traube synthesis leading to purines is the most widely documented and synthetically important cyclization pathway for this class of compounds. researchgate.net

Degradation Pathways and Stability Analysis (e.g., Alkaline Degradation)

While specific experimental studies on the degradation of this compound are not extensively documented in publicly available literature, its stability and potential degradation pathways can be inferred from the fundamental chemical principles of the pyrimidine ring and the influence of its substituents, particularly under alkaline conditions.

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. This reactivity is a key factor in its degradation. The presence of three amino groups and one methyl group on the pyrimidine ring of this compound significantly influences its electronic properties and, consequently, its stability and degradation profile.

Alkaline Degradation:

Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile. For aminopyrimidines, two primary degradation pathways are plausible: hydrolytic deamination and ring cleavage.

Hydrolytic Deamination:

The amino groups at positions 4, 5, and 6 of the pyrimidine ring can be subject to nucleophilic substitution by hydroxide ions, leading to their replacement with hydroxyl groups. This process is known as hydrolytic deamination. Studies on other aminopyrimidines have shown that the rate of this reaction is dependent on the hydroxide concentration. rsc.org The electron-donating nature of the amino groups can modulate the susceptibility of the carbon atoms in the ring to nucleophilic attack. The deamination process would result in the formation of various hydroxylated intermediates.

Ring Cleavage:

A more extensive degradation pathway involves the cleavage of the pyrimidine ring itself. This can be initiated by the nucleophilic attack of a hydroxide ion on one of the electron-deficient carbon atoms of the ring (positions 2, 4, or 6). This initial attack can lead to the formation of a tetrahedral intermediate, followed by ring opening. umich.edu The catabolism of pyrimidines in biological systems, for instance, proceeds through ring cleavage to yield soluble products like β-alanine, ammonia, and carbon dioxide. pharmacy180.comcreative-proteomics.com A similar chemical breakdown can be anticipated under harsh alkaline conditions.

The presence of multiple amino groups in this compound would likely influence the specific site of initial nucleophilic attack and the subsequent fragmentation pattern.

Stability Analysis:

Protonation can occur at the ring nitrogens under acidic conditions. nih.gov In alkaline solutions, the primary reactive species is the hydroxide ion, and the degradation is expected to be more pronounced at higher pH values and temperatures.

Due to the absence of specific experimental data for this compound, a quantitative analysis of its degradation kinetics and the precise identification of its degradation products under alkaline stress remain subjects for future investigation. The following table summarizes the plausible degradation products based on the general reactivity of aminopyrimidines.

| Potential Degradation Product | Formation Pathway |

| 2-Methyl-5,6-diamino-pyrimidin-4-ol | Hydrolytic deamination at C4 |

| 2-Methyl-4,6-diamino-pyrimidin-5-ol | Hydrolytic deamination at C5 |

| 2-Methyl-4,5-diamino-pyrimidin-6-ol | Hydrolytic deamination at C6 |

| Ring-opened fragments (e.g., substituted ureas, amino acids) | Ring cleavage following nucleophilic attack |

Applications of 2 Methylpyrimidine 4,5,6 Triamine in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Methylpyrimidine-4,5,6-triamine and its close analogs are recognized as fundamental building blocks in the synthesis of more complex molecules. scbt.com The pyrimidine (B1678525) core, adorned with multiple amino groups, offers nucleophilic sites that can readily participate in various chemical reactions. This multi-functional nature allows for the construction of elaborate molecular architectures. scbt.com The amino groups can be selectively protected, activated, or transformed, guiding the synthetic pathway toward a desired complex target.

The utility of such aminopyrimidines is highlighted in their role as starting materials for creating a wide variety of molecular structures, including those used in medicinal chemistry and materials science. scbt.com The reactivity of the amino moieties facilitates their incorporation into larger scaffolds through reactions like condensation, alkylation, and acylation.

Precursor in Purine (B94841) Nucleoside Synthesis

The de novo synthesis of purine nucleotides, essential components of DNA and RNA, starts from simpler molecules and builds the purine ring system step-by-step. utah.edu A classic and convergent approach to synthesizing purines, known as the Traube purine synthesis, involves the construction of an imidazole (B134444) ring onto a pre-existing diaminopyrimidine. nih.gov Pyrimidine derivatives containing vicinal diamines, such as those found in this compound, are ideal substrates for this cyclization.

The synthesis involves reacting the 4,5-diamino functionalities of the pyrimidine with a source for the final carbon atom of the imidazole ring. nih.gov While various formylation reagents can be used, this final cyclization step is crucial for forming the bicyclic purine core. nih.gov This methodology provides a direct route to 2-substituted purine derivatives, where the substituent at the 2-position of the pyrimidine is retained in the final purine product. Therefore, this compound serves as a direct precursor to 2-methyl-substituted purine analogs. These modified purines are valuable in biochemical studies and for the development of therapeutic agents that act as antagonists of nucleic acid metabolism. nih.govresearchgate.net

Table 1: Key Steps in Purine Synthesis from Diaminopyrimidines

| Step | Reactants | Reagent Example | Product Type | Reference |

|---|

| Imidazole Annulation | 4,5-Diaminopyrimidine (B145471) derivative | Triethylorthoformate, Formic Acid | Fused Imidazole Ring (Purine) | nih.gov |

Intermediate in the Synthesis of Heterocyclic Scaffolds (e.g., Pyrazolopyridines)

The reactivity of polyaminopyrimidines makes them valuable intermediates in the synthesis of various fused heterocyclic systems. One prominent example is the synthesis of pyrazolopyrimidines, which are structural analogs of purines and exhibit a wide range of biological activities. tsijournals.com The synthesis often involves the reaction of a suitably functionalized pyrazole (B372694) with reagents to build the pyrimidine ring, or conversely, the annulation of a pyrazole ring onto a pyrimidine precursor. researchgate.net

In this context, a compound like this compound can be envisioned as a precursor for pyrazolo[3,4-d]pyrimidines. The 5,6-diamino groups can react with appropriate reagents to form the fused pyrazole ring. Furthermore, related pyrimidine structures are explicitly used to create complex heterocyclic systems. For instance, the impurity profile of the drug Riociguat includes a compound named 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine, directly illustrating the integration of a triaminopyrimidine moiety into a larger, pharmaceutically relevant pyrazolopyridine scaffold. pharmaffiliates.com The synthesis of such complex molecules often relies on multi-step sequences where the pyrimidine serves as a key intermediate. nih.govchemmethod.com

Table 2: Examples of Heterocyclic Scaffolds from Pyrimidine Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Example Application | Reference |

|---|---|---|---|---|

| Aminopyrazole | Condensation with β-dicarbonyls | Pyrazolo[1,5-a]pyrimidine | Bioactive Molecule Synthesis | researchgate.net |

| 5-Aminopyrazole-4-carbonitrile | Reaction with Formamidine | Pyrazolo[3,4-d]pyrimidine | Pharmaceutical Scaffolds | tsijournals.com |

Utility in the Construction of Nitrogen-Rich Compounds and Energetic Materials

Nitrogen-rich compounds are a cornerstone of energetic materials research, as the formation of highly stable dinitrogen (N₂) gas upon decomposition releases significant energy. chemistry-chemists.com Heterocyclic compounds are particularly attractive frameworks for energetic materials because they often possess higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com

Compounds like this compound are valuable precursors in this field due to their high nitrogen content and multiple sites for the introduction of explosophoric groups (e.g., -NO₂, -N₃, -NHNO₂). The amino groups can be converted to nitro or nitramino groups to drastically increase the energy content and oxygen balance of the molecule. frontiersin.orguni-muenchen.de The synthesis of energetic materials often prioritizes creating polycyclic systems to increase density, a critical factor for detonation performance. dtic.mil The pyrimidine ring serves as a stable, nitrogen-rich core onto which other energetic rings or functional groups can be built. Research in this area focuses on designing molecules that balance high performance with acceptable thermal stability and low sensitivity to shock or friction. chemistry-chemists.comfrontiersin.org

Integration into Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface area, tunable porosity, and robust chemical and thermal stability. nih.govmdpi.com These features make them suitable for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The properties of POPs are directly derived from the molecular building blocks used in their synthesis.

Building blocks rich in nitrogen, such as triazine and pyrimidine derivatives, are frequently used to construct POPs. researchgate.net The nitrogen atoms in the heterocyclic framework can act as basic sites, enhancing the material's affinity for acidic gases like CO₂. mdpi.com Furthermore, amine-functionalized monomers are often used to create POPs with specific functionalities. The synthesis typically involves polycondensation reactions where multifunctional monomers, such as a triamine and a dialdehyde, are linked together to form a permanent porous network. mdpi.com A molecule like this compound, with its three reactive amino groups, is a prime candidate for use as a C₃-symmetric (or pseudo-C₃) monomer in the synthesis of triazine- or pyrimidine-based POPs, contributing to the network's porosity and functional properties. mdpi.com

Computational and Theoretical Investigations of 2 Methylpyrimidine 4,5,6 Triamine

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-Methylpyrimidine-4,5,6-triamine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its computational analysis. semanticscholar.orgjacsdirectory.com

Furthermore, DFT is instrumental in predicting the reactivity of a molecule. By calculating various electronic properties, insights into how this compound might behave in chemical reactions can be gained. Studies on similar pyrimidine (B1678525) derivatives have successfully used DFT to elucidate their geometric and electronic properties. semanticscholar.orgresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | ~1.34 Å |

| C4-N3 | ~1.35 Å | |

| C5-C6 | ~1.42 Å | |

| C4-NH2 | ~1.36 Å | |

| C5-NH2 | ~1.37 Å | |

| C6-NH2 | ~1.36 Å | |

| C2-CH3 | ~1.50 Å | |

| Bond Angle | N1-C2-N3 | ~120° |

| C4-C5-C6 | ~118° | |

| H-N-H (Amino) | ~115° |

Note: The values in this table are illustrative and based on typical bond lengths and angles in similar heterocyclic compounds. Actual values would need to be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule. researchgate.net Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are likely to be attacked by nucleophiles.

Frontier Molecular Orbital (FMO) Theory and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the HOMO would likely be localized on the electron-rich amino groups and the pyrimidine ring, indicating these are the primary sites for electron donation. The LUMO would likely be distributed over the pyrimidine ring, suggesting its role as an electron acceptor in reactions. The calculated energies of these orbitals and the HOMO-LUMO gap would provide quantitative measures of the molecule's electronic properties and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These energy values are illustrative and would need to be determined by specific quantum chemical calculations.

Spectroscopic Property Prediction (e.g., IR, NMR) via Quantum Chemical Calculations

Quantum chemical calculations can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable for identifying and characterizing the compound experimentally.

Calculated vibrational frequencies from DFT can be used to generate a theoretical IR spectrum. By comparing the predicted spectrum with an experimental one, the vibrational modes corresponding to specific functional groups (e.g., N-H stretching of the amino groups, C-N stretching of the pyrimidine ring, and C-H stretching of the methyl group) can be assigned.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure of this compound. Studies on other heterocyclic compounds have shown good correlation between calculated and experimental spectroscopic data. nih.gov

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions. For this compound, theoretical methods could be used to investigate various potential reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation.

By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. This type of analysis would provide fundamental insights into the chemical behavior of this compound.

Molecular Docking Studies for Receptor Interactions

Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, molecular docking studies would be a crucial computational tool to investigate the potential biological activity of this compound. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical molecular docking study, the 3D structure of this compound would be "docked" into the active site of a specific biological target, such as an enzyme or a receptor. The docking algorithm would then predict the binding mode and affinity of the molecule to the target. This information can be used to hypothesize a mechanism of action and to guide the design of new, more potent analogs. For instance, studies on other pyrimidine-containing compounds have utilized molecular docking to predict their binding interactions with various protein targets. semanticscholar.orgresearchgate.net The results of such studies are often presented in terms of a docking score and a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Characterization Techniques for 2 Methylpyrimidine 4,5,6 Triamine and Its Derivatives

Spectroscopic Methods for Structure Elucidation (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Methylpyrimidine-4,5,6-triamine, ¹H NMR and ¹³C NMR are of primary importance.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the amino groups (NH₂) will appear as distinct signals, and their chemical shifts can be influenced by solvent and concentration. The methyl group protons will typically appear as a singlet in a region characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the pyrimidine (B1678525) ring carbons are particularly informative, with carbons attached to nitrogen atoms appearing at different fields compared to the others. The presence of electron-donating amino groups significantly influences the chemical shifts of the ring carbons. For instance, studies on analogous 2,4,6-triaminopyrimidine (B127396) systems have shown a significant upfield shift for the C(5) carbon, indicating increased electron density at this position due to the resonance effect of the amino groups. lookchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring would also be visible. Bending vibrations for the N-H groups and characteristic ring vibrations of the pyrimidine core would further confirm the structure.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern can reveal the loss of specific groups, such as the methyl group or amino groups, further corroborating the proposed structure. For example, in the mass spectra of related 2-aminopyrimidine (B69317) derivatives, fragmentation often involves the loss of cyanamide (B42294) (NH₂CN) or isocyanate (NCO) groups.

| Spectroscopic Data for a Representative Triaminopyrimidine Derivative | |

| Technique | Observed Features |

| ¹H NMR (DMSO-d₆) | Signals corresponding to NH₂ protons, aromatic protons, and substituent protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for pyrimidine ring carbons and substituent carbons. |

| IR (KBr, cm⁻¹) | N-H stretching, C-H stretching, C=N and C=C ring stretching, N-H bending. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. |

Chromatographic Techniques for Purity and Separation (HPLC, LC-HR-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of the compound from any impurities or by-products from the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of aminopyrimidine compounds, reversed-phase HPLC (RP-HPLC) is a common choice. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The detection is typically carried out using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. The retention time of the main peak corresponding to this compound is used for its identification, while the area of the peak is proportional to its concentration, allowing for purity determination. Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters like linearity, precision, accuracy, and robustness.

Liquid Chromatography-High-Resolution Mass Spectrometry/Tandem Mass Spectrometry (LC-HR-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a mass spectrometer. LC-HR-MS/MS is invaluable for the definitive identification of the target compound and the characterization of any impurities, even at trace levels. Following separation by the LC system, the eluent is introduced into the mass spectrometer. HRMS provides the accurate mass of the parent ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for the compound. This technique is particularly useful for distinguishing between isomers and for the structural elucidation of unknown impurities. Comprehensive quantitative analysis of pyrimidines in complex matrices has been successfully achieved using ion-pairing LC-MS/MS methods.

| Typical HPLC Parameters for Aminopyrimidine Analysis | |

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) or acid (e.g., formic acid for MS compatibility) |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 35 °C) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be obtained, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The resulting crystal structure would confirm the planar nature of the pyrimidine ring and provide the exact geometry of the methyl and amino substituents. Furthermore, it would reveal the hydrogen bonding network formed by the amino groups, which plays a crucial role in the packing of the molecules in the crystal lattice. Studies on related pyrimidine derivatives have shown that intermolecular hydrogen bonds, such as O-H···N or N-H···N, are common features that dictate the supramolecular assembly. The analysis of the crystal structure of pyrimidine derivatives has also provided insights into their conformational preferences. While obtaining a suitable crystal can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail for solid-state characterization.

Future Directions and Emerging Research Avenues for 2 Methylpyrimidine 4,5,6 Triamine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods. Future research is focused on improving the atom economy and adhering to the principles of green chemistry.

One area of development is the move towards "pot, atom, and step economic (PASE)" synthesis. tandfonline.com This approach aims to maximize the incorporation of starting materials into the final product, reduce the number of synthetic steps, and minimize waste. For instance, multicomponent reactions (MCRs) using water as a solvent and iodine as a catalyst under microwave irradiation have shown promise for the synthesis of pyrimido[4,5-d]pyrimidines. tandfonline.com Such methodologies, if adapted for 2-Methylpyrimidine-4,5,6-triamine, could significantly reduce the environmental impact of its production.

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org Adapting this catalytic system for the synthesis of this compound could offer a highly regioselective and atom-economic route.

A Russian patent describes an improved method for producing a precursor, 2-methylpyrimidine-4,6-(3H,5H)-dione, by using the hydrolytically stable and non-toxic acetamide (B32628) as a derivative of acetic acid in isopropyl alcohol. google.com This highlights a trend towards replacing hazardous reagents with safer alternatives. A Chinese patent also details a synthesis method for 4,6-dihydroxy-2-methylpyrimidine, a related precursor, that is suitable for industrial production and avoids highly toxic and polluting reagents like phosgene. google.com

Future efforts will likely focus on the following:

Catalyst Development: Designing novel catalysts that are recyclable, non-toxic, and highly efficient for pyrimidine ring formation.

Solvent Selection: Prioritizing the use of green solvents like water or solvent-free reaction conditions. tandfonline.com

Alternative Starting Materials: Investigating the use of renewable and readily available starting materials to replace petroleum-based precursors.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Reagents | Often uses hazardous and stoichiometric reagents. | Employs catalytic and less toxic reagents. google.comgoogle.com |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Prefers water or solvent-free conditions. tandfonline.com |

| Atom Economy | Generally lower, with significant byproduct formation. | Aims for high atom economy, minimizing waste. tandfonline.comacs.org |

| Energy Input | May require high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave irradiation. tandfonline.com |

| Process Steps | Often involves multiple, sequential steps. | Favors one-pot, multicomponent reactions. tandfonline.comacs.org |

Exploration of New Chemical Transformations and Functionalizations

The three amino groups and the pyrimidine core of this compound offer multiple sites for chemical modification, opening up possibilities for creating a diverse library of novel compounds.

Recent research has demonstrated the synthesis of various aminopyrimidine derivatives with a range of biological activities. nih.gov For example, carbazole (B46965) substituted aminopyrimidines have been synthesized and evaluated for their urease inhibitory and antimicrobial properties. nih.gov This suggests that functionalization of the amino groups of this compound with different aromatic or heterocyclic moieties could lead to new bioactive molecules.

The development of methods for the synthesis of fully substituted pyrimidines using amidines and activated skipped diynes showcases the potential for complex molecular architectures. nih.gov This domino strategy, involving aza-Michael additions and sigmatropic rearrangements, could be adapted to introduce diverse substituents onto the pyrimidine ring of this compound.

Future research in this area will likely involve:

Selective Functionalization: Developing methods to selectively functionalize one or more of the amino groups to create unsymmetrical derivatives with tailored properties.

Domino and Cascade Reactions: Designing novel multi-reaction sequences to build molecular complexity in a single synthetic operation.

Post-Synthetic Modification: Exploring a wider range of chemical transformations on the pyrimidine core and its substituents to access novel chemical space.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.net For pyrimidine derivatives, DFT studies have been used to investigate their electronic structure, stability, and potential as corrosion inhibitors.

Computational studies on triazolo pyrimidine derivatives have provided insights into their spectroscopic properties and have been used to characterize their metal complexes. jchemrev.comjchemrev.com These theoretical approaches can be applied to this compound to:

Predict Reactivity: Model reaction pathways and transition states to predict the most favorable sites for chemical modification and to design more efficient synthetic routes.

Elucidate Electronic Properties: Calculate parameters such as frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential to understand the molecule's electronic behavior and its interactions with other species. researchgate.netresearchgate.net

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the characterization of new derivatives. researchgate.net

A study on tetrahydropyrimidine-5-carboxylate derivatives utilized DFT to optimize molecular geometries and predict pharmacokinetic parameters (ADME). samipubco.com Similar computational pharmacology and chemistry approaches could be used to predict the drug-like properties of novel derivatives of this compound. frontiersin.org

Table 2: Applications of Computational Modeling in the Study of Pyrimidine Derivatives

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of reactivity and stability. | samipubco.com |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra and other spectroscopic properties. | jchemrev.comjchemrev.com |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. | samipubco.com |

| ADME Prediction | In silico evaluation of absorption, distribution, metabolism, and excretion properties. | samipubco.comfrontiersin.org |

Integration in Supramolecular Chemistry and Advanced Materials Science

The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it an attractive building block for supramolecular assemblies and advanced materials.

The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This allows for the formation of well-defined supramolecular structures through self-assembly. Research on the co-crystals of aminopyrimidines with carboxylic acids has demonstrated the formation of robust hydrogen-bonded synthons. researchgate.net The study of supramolecular assemblies of aminopyridine derivatives with chlorobenzoic acids, supported by DFT calculations, has provided insights into the noncovalent interactions that govern their formation. researchgate.net

The pyrimidine ring's electron-withdrawing nature makes it a suitable component for push-pull chromophores, which have applications in nonlinear optics and as emitters for organic light-emitting diodes (OLEDs). osf.io The synthesis of pyrimidine derivatives with triphenylamine (B166846) or carbazole substituents has led to materials that exhibit fluorescence and have the potential for white-light emission. osf.io

Future research directions include:

Crystal Engineering: The rational design of co-crystals and molecular salts with tailored solid-state properties. researchgate.nettandfonline.com

Self-Assembled Nanostructures: The creation of nanotubes, nanoribbons, and hydrogels from self-assembling peptide-pyrimidine conjugates. nih.gov

Functional Materials: The development of new fluorescent sensors, nonlinear optical materials, and components for organic electronics based on the this compound scaffold.

Investigation of Catalytic Applications of Pyrimidine Triamine-Based Materials

The nitrogen-rich structure of this compound makes it an excellent ligand for the coordination of metal ions. The resulting metal complexes have the potential to be used as catalysts in a variety of organic transformations.

Metal complexes of pyrimidine thiones have been synthesized and shown to possess biological activity. researchgate.net The coordination of these ligands occurs through both endocyclic and exocyclic nitrogen and sulfur atoms. researchgate.net Similarly, this compound can act as a multidentate ligand, forming stable complexes with a range of transition metals.

Research on copper(II) complexes with triazolopyrimidine ligands has demonstrated their potential in modulating biological activity. nih.gov The redox properties of these complexes are crucial for their function, and the pyrimidine ligand plays a key role in tuning these properties. nih.gov

Emerging research in this area could focus on:

Homogeneous Catalysis: The development of soluble metal complexes of this compound for applications in cross-coupling reactions, hydrogenations, and oxidations.

Heterogeneous Catalysis: The immobilization of these metal complexes on solid supports, such as inorganic nanoparticles, to create recyclable and more sustainable catalysts. mdpi.com

Biomimetic Catalysis: The design of pyrimidine-based complexes that mimic the active sites of metalloenzymes for selective catalytic transformations.

Q & A

Q. Basic Research Focus

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (temperature, solvent, catalyst). For pyrimidine triamine derivatives, nucleophilic substitution or condensation reactions are common. For example, in analogous compounds like N4,N6-dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, crystallization in ethanol at 50°C yielded high-purity crystals .

- Data-Driven Approach : Monitor intermediates via HPLC or GC-MS. Use stoichiometric ratios derived from molecular formulas (e.g., C18H19N5 for similar triamines) to minimize side products .

What analytical techniques are critical for resolving discrepancies in spectroscopic data for this compound derivatives?

Q. Advanced Research Focus

- Methodological Answer : Combine X-ray crystallography (for unambiguous structural confirmation) with NMR and IR spectroscopy. For example, crystallographic parameters (e.g., a = 8.8859 Å, b = 14.360 Å, c = 25.121 Å) from orthorhombic crystal systems can validate bond lengths and angles .

- Contradiction Resolution : If NMR signals conflict with computational models (e.g., PubChem-predicted shifts), use DFT calculations (B3LYP/6-31G*) to refine electronic environment predictions .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced Research Focus

- Methodological Answer : Employ molecular docking or MD simulations to assess interactions with biological targets. For pyrimidine derivatives, the Canonical SMILES (e.g.,

CC1=CC(=O)N=C(N1)N) can be used to model tautomeric equilibria or hydrogen-bonding patterns . - Data Integration : Cross-reference computed properties (e.g., LogP, polar surface area) with experimental databases like NIST Chemistry WebBook to validate predictive models .

What strategies are effective in characterizing the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease screens) paired with crystallography to map binding modes. For example, N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide was studied as a biochemical probe for enzyme interactions .

- Data Interpretation : Analyze IC50 values against structural parameters (e.g., methyl group positioning) to derive structure-activity relationships (SARs) .

How can thermal stability and degradation pathways of this compound be systematically studied?

Q. Basic Research Focus

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare with analogs like 6-methylthieno[2,3-d]pyrimidine-4-thiol, which shows stability up to 200°C .

- Contradiction Management : If degradation products conflict with predictions, use LC-MS/MS to identify intermediates and refine degradation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.